![molecular formula C10H16O2 B14592132 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 61063-41-0](/img/structure/B14592132.png)
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Methylbutyl)-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound with a unique structure that includes a dioxabicycloheptene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene can be achieved through several methods. One common approach involves the cycloaddition reaction of suitable precursors under controlled conditions. For instance, the reaction of a diene with a suitable dienophile in the presence of a catalyst can lead to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione: Known for its use in cycloaddition reactions.
Bicyclo[3.2.0]hept-2-en-6-one: Utilized in enantioselective synthesis and oxidation reactions
Uniqueness
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific substitution pattern and the presence of the dioxabicycloheptene ring system.
属性
CAS 编号 |
61063-41-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
6-(3-methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C10H16O2/c1-7(2)3-4-9-8-5-6-11-10(8)12-9/h5-10H,3-4H2,1-2H3 |
InChI 键 |
POBQVXZFOBXCJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1C2C=COC2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)
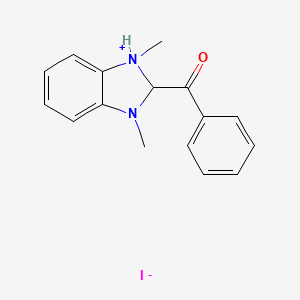
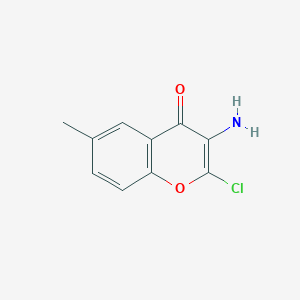
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
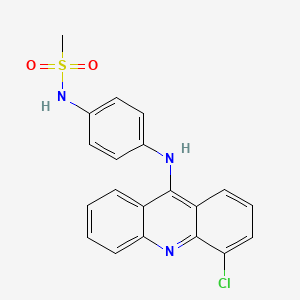
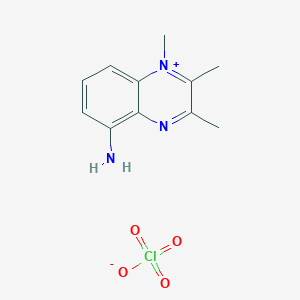
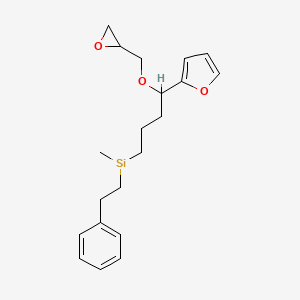

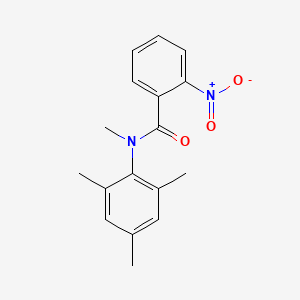
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
